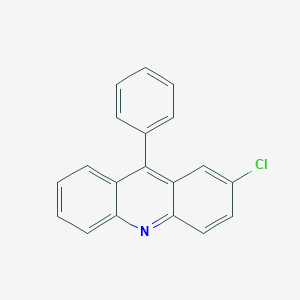
2-Chloro-9-phenylacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-9-phenylacridine is a heterocyclic organic compound that is widely used in scientific research. It is a derivative of acridine and has a wide range of applications due to its unique chemical properties.
作用机制
The mechanism of action of 2-Chloro-9-phenylacridine is not fully understood. However, it is believed that the compound intercalates into DNA, disrupting the structure of the DNA double helix. This can lead to the inhibition of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and physiological effects:
Studies have shown that 2-Chloro-9-phenylacridine has a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, the compound has also been shown to be toxic to normal cells at high concentrations.
实验室实验的优点和局限性
One advantage of using 2-Chloro-9-phenylacridine in lab experiments is its strong fluorescence properties, which make it an excellent fluorescent probe for DNA detection. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using 2-Chloro-9-phenylacridine is its potential toxicity to normal cells at high concentrations. Careful consideration must be given to the concentration of the compound used in experiments to ensure that normal cells are not affected.
未来方向
There are many potential future directions for research involving 2-Chloro-9-phenylacridine. One area of interest is the development of new anti-cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, research could be done to further understand the mechanism of action of 2-Chloro-9-phenylacridine and its potential use in other applications, such as DNA sequencing and diagnostics. Finally, research could be done to develop new derivatives of 2-Chloro-9-phenylacridine with improved properties for use in scientific research.
合成方法
The synthesis of 2-Chloro-9-phenylacridine involves the reaction of 9-phenylacridine with thionyl chloride and phosphorus pentachloride. The resulting compound is then treated with sodium hydroxide to obtain 2-Chloro-9-phenylacridine. The yield of the synthesis process is relatively high, and the compound can be easily purified through recrystallization.
科学研究应用
2-Chloro-9-phenylacridine has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect and quantify DNA. The compound has also been used in the development of organic light-emitting diodes (OLEDs) due to its strong fluorescence properties. Additionally, 2-Chloro-9-phenylacridine has been studied for its potential use as an anti-cancer agent.
属性
分子式 |
C19H12ClN |
|---|---|
分子量 |
289.8 g/mol |
IUPAC 名称 |
2-chloro-9-phenylacridine |
InChI |
InChI=1S/C19H12ClN/c20-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)15-8-4-5-9-17(15)21-18/h1-12H |
InChI 键 |
UTSSPZZFRJKFAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)











